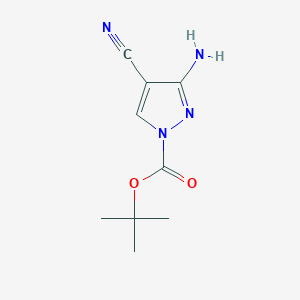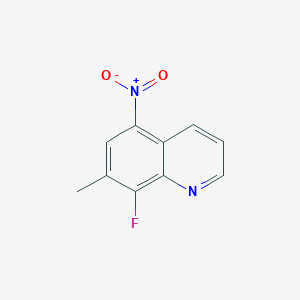
8-Fluoro-7-methyl-5-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-7-methyl-5-nitroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine and nitro groups into the quinoline structure enhances its biological activity and chemical properties, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-7-methyl-5-nitroquinoline typically involves the nitration of 7-methylquinoline followed by fluorination. One common method includes the reaction of 7-methylquinoline with nitric acid to introduce the nitro group at the 5-position. Subsequent fluorination at the 8-position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-7-methyl-5-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).
Cyclization: Various cyclization agents depending on the desired product.
Major Products:
Reduction: 8-Fluoro-7-methyl-5-aminoquinoline.
Substitution: Products with different nucleophiles replacing the fluorine atom.
Cyclization: Complex heterocyclic compounds.
Scientific Research Applications
8-Fluoro-7-methyl-5-nitroquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antineoplastic, and antiviral properties.
Mechanism of Action
The mechanism of action of 8-Fluoro-7-methyl-5-nitroquinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antineoplastic effects. The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .
Comparison with Similar Compounds
8-Fluoro-5-nitroquinoline: Similar structure but lacks the methyl group at the 7-position.
7-Methyl-8-nitroquinoline: Similar structure but lacks the fluorine atom at the 8-position.
5-Nitroquinoline: Lacks both the fluorine and methyl groups.
Uniqueness: 8-Fluoro-7-methyl-5-nitroquinoline is unique due to the combined presence of fluorine, methyl, and nitro groups, which confer distinct chemical and biological properties. The fluorine atom enhances its biological activity, while the methyl group influences its chemical reactivity and stability .
Properties
Molecular Formula |
C10H7FN2O2 |
|---|---|
Molecular Weight |
206.17 g/mol |
IUPAC Name |
8-fluoro-7-methyl-5-nitroquinoline |
InChI |
InChI=1S/C10H7FN2O2/c1-6-5-8(13(14)15)7-3-2-4-12-10(7)9(6)11/h2-5H,1H3 |
InChI Key |
NHOIZLREUDEQIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC=NC2=C1F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



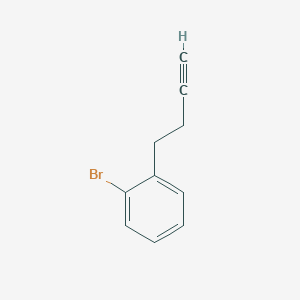
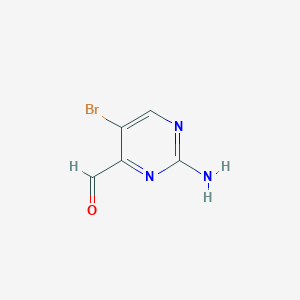
![1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15069086.png)
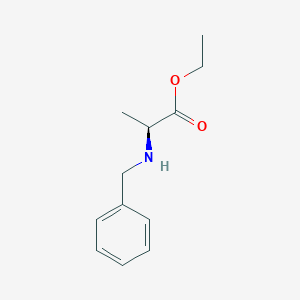
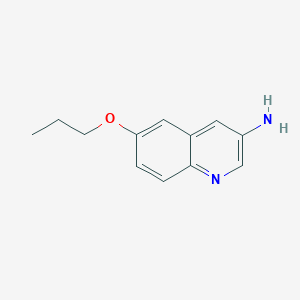
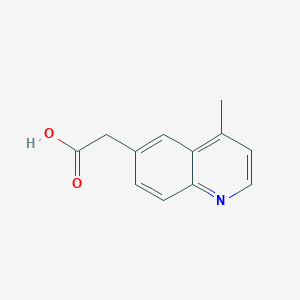
![2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B15069104.png)
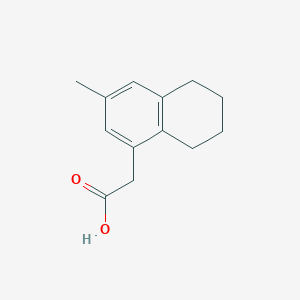
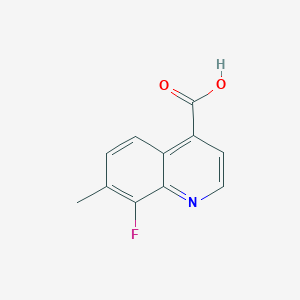
![7-[(Dimethylamino)methyl]quinolin-8-ol](/img/structure/B15069114.png)

![Ethyl 1,1-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate](/img/structure/B15069124.png)
